(413C)cyclohexatrienecarboxylic acid
Overview
Description
(413C)cyclohexatrienecarboxylic acid, also known as benzoic acid-[4-13C], is a stable isotopic analog of benzoic acid. This compound is characterized by the substitution of a carbon-13 isotope at the fourth position of the benzene ring. Benzoic acid itself is a simple aromatic carboxylic acid widely used in various applications, including as a food preservative.
Preparation Methods
Synthetic Routes and Reaction Conditions
(413C)cyclohexatrienecarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of a substituted alkylbenzene with potassium permanganate (KMnO4) to yield the corresponding benzoic acid . Another method involves the hydrolysis of nitriles, where nitriles are heated with aqueous acid or base to produce carboxylic acids . Additionally, carboxylation of Grignard reagents with carbon dioxide (CO2) followed by protonation can also yield carboxylic acids .
Industrial Production Methods
Industrial production of this compound typically involves the use of stable isotope-labeled precursors. The process may include the carbonization of organic materials followed by sulfonation or other acidification methods to introduce the carboxyl group .
Chemical Reactions Analysis
Types of Reactions
(413C)cyclohexatrienecarboxylic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with halogens (Cl2, Br2), and sulfonation with sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, alcohols, and various aromatic compounds depending on the specific reaction conditions .
Scientific Research Applications
(413C)cyclohexatrienecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace the incorporation and transformation of benzoic acid in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the synthesis of polymers, nanomaterials, and as a precursor in the production of other chemicals.
Mechanism of Action
The mechanism of action of (413C)cyclohexatrienecarboxylic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with proteins, enzymes, and other biomolecules . These interactions can influence the compound’s biological activity and its role in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: The non-isotopic analog of (413C)cyclohexatrienecarboxylic acid, widely used as a food preservative and in various industrial applications.
Cyclohexanecarboxylic acid: A related compound with a cyclohexane ring instead of a benzene ring, used in the production of nylon-6 precursor caprolactam.
Tranexamic acid: A synthetic derivative of lysine with antifibrinolytic properties, used to reduce or prevent hemorrhagic episodes.
Uniqueness
The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracking and analysis in various scientific studies. This isotopic labeling provides valuable insights into the compound’s behavior and interactions in different environments.
Properties
IUPAC Name |
(413C)cyclohexatrienecarboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYMKLBDIGXBTP-OUBTZVSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=[13CH]1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438793 | |
Record name | Benzoic acid-4-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170703-36-3 | |
Record name | Benzoic acid-4-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid-4-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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